molecular formula C24H39ClN6O3 B10861253 2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride

2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride

Cat. No.: B10861253
M. Wt: 495.1 g/mol
InChI Key: VKKLNYQJVSKJHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DATPT involves the preparation of a peptide mimetic molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of peptide coupling reactions, followed by purification steps to achieve the desired purity .

Industrial Production Methods: Industrial production of DATPT typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The production process is optimized to ensure high yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: DATPT undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of DATPT .

Scientific Research Applications

DATPT has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study peptide interactions and inhibition mechanisms.

    Biology: Investigated for its role in modulating reactive oxygen species and inflammatory cytokine production.

    Medicine: Explored as a potential therapeutic agent for the treatment of sepsis and other inflammatory conditions.

    Industry: Utilized in the development of antimicrobial agents and anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison: DATPT is unique in its specific inhibition of the SNX9-p47phox interaction, which is not a common target for the similar compounds listed above. This unique mechanism of action makes DATPT a valuable tool for studying inflammatory and antimicrobial pathways .

Properties

Molecular Formula

C24H39ClN6O3

Molecular Weight

495.1 g/mol

IUPAC Name

2-[2-[2-[[4-(4-tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride

InChI

InChI=1S/C24H38N6O3.ClH/c1-24(2,3)19-8-6-18(7-9-19)21-28-22(26-11-14-32-16-15-31-13-10-25)30-23(29-21)27-17-20-5-4-12-33-20;/h6-9,20H,4-5,10-17,25H2,1-3H3,(H2,26,27,28,29,30);1H

InChI Key

VKKLNYQJVSKJHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC3CCCO3)NCCOCCOCC[NH3+].[Cl-]

Origin of Product

United States

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